molecular formula C9H10Na2O4 B8378438 Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel-

Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel-

Cat. No.: B8378438
M. Wt: 228.15 g/mol
InChI Key: FXDGCBFGSXNGQD-UHFFFAOYSA-L
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Description

Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- is a chemical compound with the molecular formula C9H10Na2O4. It is derived from bicyclo[2.2.1]heptane-2,3-dicarboxylic acid and is known for its unique bicyclic structure. This compound is used in various industrial and scientific applications, particularly as a nucleating agent in polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- is synthesized from norbornene dicarboxylic anhydride through a series of chemical reactions. The process involves neutralization, hydrolysis, and catalytic hydrogenation. The key steps are as follows :

    Neutralization and Hydrolysis: Norbornene dicarboxylic anhydride is first neutralized with a base, typically sodium hydroxide, to form the corresponding sodium salt.

    Catalytic Hydrogenation: The sodium salt is then subjected to catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon (Pd/C). The reaction is carried out at a temperature of around 60°C and a pressure of 5 MPa to yield disodium bicyclo[2.2.1]heptane-2,3-dicarboxylate.

Industrial Production Methods

In industrial settings, the production of disodium bicyclo[2.2.1]heptane-2,3-dicarboxylate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylates and other oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- has a wide range of applications in scientific research, including :

    Chemistry: It is used as a nucleating agent in polymer chemistry to improve the crystallization behavior of polymers such as polypropylene.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of high-performance materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of disodium bicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with molecular targets and pathways. As a nucleating agent, it promotes the formation of crystalline structures in polymers by providing nucleation sites. This enhances the mechanical properties and thermal stability of the resulting materials .

Comparison with Similar Compounds

Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- can be compared with other similar compounds, such as:

Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- is unique due to its specific bicyclic structure and the presence of two carboxylate groups, which contribute to its effectiveness as a nucleating agent and its versatility in various applications.

Properties

Molecular Formula

C9H10Na2O4

Molecular Weight

228.15 g/mol

IUPAC Name

disodium;bicyclo[2.2.1]heptane-2,3-dicarboxylate

InChI

InChI=1S/C9H12O4.2Na/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13;;/h4-7H,1-3H2,(H,10,11)(H,12,13);;/q;2*+1/p-2

InChI Key

FXDGCBFGSXNGQD-UHFFFAOYSA-L

Canonical SMILES

C1CC2CC1C(C2C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of disodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (10.0 g, from example 3) in water (100 g) was added 0.5 g palladium on activated carbon (5 wt %). The mixture was transferred into a Parr reactor and was subjected to hydrogenation (50 psi, room temperature) for 8 hours. The activated carbon was filtered out. Water is removed in vacuo at 75° C. The resulting product was dried and milled (m.p >300° C.).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of disodium bicyclo[2.2.1]heptene-2,3-dicarboxylate (10.0 g) in water (100 g) was added 0.5 g palladium on activated carbon (5 wt %). The mixture was transferred into a Parr reactor and was subjected to hydrogenation (50 psi, room temperature) for 8 hours. The activated carbon was filtered out. Water is removed in vacuo at 75° C. The resulting product was dried and milled (m.p >300° C.).
Name
disodium bicyclo[2.2.1]heptene-2,3-dicarboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

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